4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine

Antiulcer Cytoprotection Pyrazolylpyrimidine SAR

4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound belonging to the pyrazolylpyrimidine class, consisting of a pyrimidine core substituted at the 4-position with a methoxy group, at the 6-position with a methyl group, and at the 2-position with an unsubstituted 1H-pyrazol-1-yl moiety. This compound emerged from a medicinal chemistry program aimed at developing cytoprotective antiulcer agents structurally related to, but functionally distinct from, the ulcerogenic compounds mepirizole and dulcerozine.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 114833-96-4
Cat. No. B3045836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine
CAS114833-96-4
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C=CC=N2)OC
InChIInChI=1S/C9H10N4O/c1-7-6-8(14-2)12-9(11-7)13-5-3-4-10-13/h3-6H,1-2H3
InChIKeyJMOIYFQXFXBKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine (CAS 114833-96-4): A Pyrazolylpyrimidine with Quantifiable Cytoprotective Differentiation for Antiulcer R&D and Chemical Procurement


4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound belonging to the pyrazolylpyrimidine class, consisting of a pyrimidine core substituted at the 4-position with a methoxy group, at the 6-position with a methyl group, and at the 2-position with an unsubstituted 1H-pyrazol-1-yl moiety [1]. This compound emerged from a medicinal chemistry program aimed at developing cytoprotective antiulcer agents structurally related to, but functionally distinct from, the ulcerogenic compounds mepirizole and dulcerozine [1]. Its differentiation from close analogs rests on quantifiable efficacy in gastric lesion inhibition models, a defined substitution pattern that inverts the ulcerogenic/cytoprotective functional profile, and well-characterized physicochemical properties that facilitate procurement and formulation [1][2].

Why Generic Substitution Fails for 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine: Structural Determinants of Cytoprotective vs. Ulcerogenic Activity


Within the pyrazolylpyrimidine class, minor structural modifications produce profound functional divergence. The reference compounds mepirizole (4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine) and dulcerozine (4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine) are established ulcerogenic agents used to induce experimental ulcers [1]. In contrast, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine—which lacks the 5-methoxy substituent on the pyrazole ring—exhibits cytoprotective antiulcer activity [1]. Even among cytoprotective analogs, replacing the pyrazole with imidazole or triazole, or altering the 4-alkoxy group, yields quantifiable differences in gastric lesion inhibition (see Section 3) [2]. Consequently, procurement of a generic 'pyrazolylpyrimidine' without precise structural specification cannot guarantee the desired pharmacological profile, making compound-specific selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine: Head-to-Head Antiulcer Efficacy, Structural Specificity, and Physicochemical Comparisons


Gastric Cytoprotective Efficacy in the HCl-Ethanol Rat Model: Direct Quantitative Comparison Against Four Structural Analogs

In a head-to-head experiment using the HCl-ethanol-induced gastric lesion model in rats (150 mM HCl-60% ethanol, 1 mL/rat p.o., test compounds administered at 10 mg/kg p.o. 30 min prior), 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine (Example 6) achieved 87.2% inhibition of gastric lesions [1]. This places it as the second-most efficacious compound in the series, behind 4,6-bis(1-pyrazolyl)pyrimidine (95.6% inhibition, ED50 0.72 mg/kg) but demonstrably superior to the direct 2-imidazolyl analog 2-(1-imidazolyl)-4-methoxy-6-methylpyrimidine (82.6%), the 4-triazolyl regioisomer 2-methoxy-6-methyl-4-(1,2,4-triazol-1-yl)pyrimidine (75.7%), and the 4-ethoxy homolog 4-ethoxy-6-methyl-2-(1-pyrazolyl)pyrimidine (78.3%) [1].

Antiulcer Cytoprotection Pyrazolylpyrimidine SAR

Functional Inversion of Ulcerogenic to Cytoprotective Activity Through Pyrazole 5-Substituent Removal

Mepirizole (4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine) and dulcerozine (4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine) are well-characterized ulcerogenic agents that induce duodenal and gastric ulcers in rodent models [1]. 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine differs from both by the absence of the 5-methoxy substituent on the pyrazole ring, and this single structural deletion converts the pharmacological profile from ulcerogenic to cytoprotective [1][2]. The target compound was specifically designed and confirmed to inhibit both HCl-ethanol-induced and water-immersion stress-induced ulcers, while maintaining low acute toxicity [2].

Ulcerogenic vs. Cytoprotective Mepirizole Dulcerozine Structure-Activity Relationship

Physicochemical Differentiation: Melting Point and Crystallinity vs. the 4-Triazolyl Analog for Formulation and Purification Workflows

4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, after recrystallization from n-hexane, exhibits a melting point of 52.5–53.0 °C [1]. This is markedly lower than that of its direct 4-triazolyl analog, 4-methoxy-6-methyl-2-(1,2,4-triazol-1-yl)pyrimidine, which melts at 142.5–143.0 °C under identical recrystallization conditions [1]. The 90 °C difference in melting point reflects fundamental differences in crystal lattice energy and has practical implications for solid-form handling, solvent selection for recrystallization, and thermal stability during storage and formulation.

Melting Point Crystallinity Purification Formulation

Procurement-Relevant Purity and Characterization: Commercially Available at ≥95% Purity with Validated NMR Identity

The compound is commercially available from multiple suppliers at a minimum purity of 95% as a solid . Its identity is confirmed by ¹H NMR spectroscopy: characteristic signals include δ 2.53 (3H, s, 6-CH₃), 4.07 (3H, s, 4-OCH₃), 6.48 (2H, bs, pyrazole H-4 and pyrimidine H-5), 7.85 (1H, bs, pyrazole H-3 or H-5), and 8.63 (1H, d, J=3 Hz, pyrazole H-5 or H-3) in CDCl₃ [1]. This NMR signature provides unambiguous identity confirmation that distinguishes it from the imidazolyl and triazolyl analogs, whose heterocyclic proton chemical shifts and coupling patterns differ.

Commercial Availability Purity Specification NMR Characterization Procurement

Evidence-Backed Application Scenarios for 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine in Antiulcer Research and Chemical Development


Gastric Cytoprotection Screening and Lead Optimization

The compound's 87.2% inhibition in the HCl-ethanol rat model at 10 mg/kg p.o. [1] positions it as a quantitatively characterized positive control or starting scaffold for antiulcer drug discovery programs targeting gastric cytoprotection. Its activity sits between the more potent 4,6-bis(1-pyrazolyl)pyrimidine (95.6%) and weaker analogs, providing a benchmark for SAR exploration around the pyrimidine 4-alkoxy and 6-alkyl substituents. Researchers can use this compound to calibrate assay sensitivity and compare novel chemical entities against a defined efficacy threshold.

Mechanistic Studies of Ulcerogenic-to-Cytoprotective Functional Switching

Because 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is a direct structural analog of the ulcerogenic agents mepirizole and dulcerozine—differing only by the absence of the pyrazole 5-methoxy group [1]—it serves as a matched chemical probe to investigate the molecular determinants governing the ulcerogenic/cytoprotective switch. Paired experiments with mepirizole or dulcerozine can isolate the contribution of the pyrazole 5-substituent to target engagement, prostaglandin modulation, or mucosal barrier function without confounding changes to the pyrimidine core.

Analytical Reference Standard for Pyrazolylpyrimidine Identification in Complex Mixtures

The compound's well-resolved ¹H NMR spectrum (δ 2.53, 4.07, 6.48, 7.85, 8.63 in CDCl₃) and its distinct melting point of 52.5–53.0 °C [2] make it suitable as a reference standard for HPLC, LC-MS, or NMR-based quality control of pyrazolylpyrimidine libraries. Its 90 °C melting point separation from the triazolyl analog facilitates identity confirmation by differential scanning calorimetry (DSC) in mixtures.

Building Block for Diversified Pyrazolylpyrimidine Libraries via C2-Functionalization

While the primary evidence supports the intact compound as a bioactive entity, the 2-(1H-pyrazol-1-yl)pyrimidine core with defined 4-methoxy and 6-methyl substituents represents a validated scaffold for further derivatization. The commercial availability at ≥95% purity and straightforward synthesis from 2-chloro-4-methoxy-6-methylpyrimidine and pyrazole [2] provide a reliable entry point for combinatorial chemistry efforts aimed at exploring C5-pyrazole or pyrimidine modifications.

Quote Request

Request a Quote for 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.